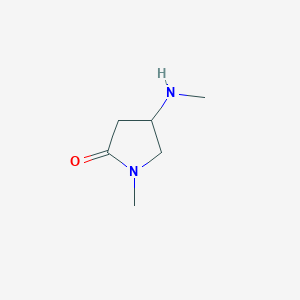

1-Methyl-4-(methylamino)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(methylamino)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-7-5-3-6(9)8(2)4-5/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAGVDMTSULVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(=O)N(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Theoretical Insights into Reactions Involving Methylamino Pyrrolidinones

Computational Studies on Reaction Mechanisms

Computational methods, especially Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction pathways of pyrrolidinone derivatives. These studies offer a molecular-level understanding of reaction mechanisms, transition states, and the factors influencing selectivity.

DFT calculations have been successfully employed to model the reaction between 3-pyrroline-2-one (B142641) derivatives and aliphatic amines, such as methylamine (B109427). nih.gov These theoretical investigations help to map out the potential energy surface (PES) of the reaction, identifying the most favorable pathways. For instance, in the reaction of a 1,5-disubstituted-4-acetyl-3-hydroxy-3-pyrroline-2-one with methylamine, DFT studies can predict whether the reaction proceeds via nucleophilic attack at the acetyl group or at the C3 position of the pyrrolidinone ring.

A study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from the reaction of 4-acetyl-3-hydroxy-3-pyrroline-2-ones with methylamine proposed a mechanism based on DFT calculations. nih.govbeilstein-journals.org The calculations, performed at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory, suggested that the reaction is highly selective, with the main product formed through the pathway with the lowest activation energy. nih.gov

Table 1: Calculated Thermodynamic Parameters for a Pyrrolidinone Tautomerization nih.govbeilstein-journals.org

| Parameter | Gas Phase | Ethanol Solvent Model |

| ΔE (kcal/mol) | 1.3 | 0.4 |

| ΔH (kcal/mol) | 1.3 | 0.4 |

| ΔG (kcal/mol) | 1.3 | 0.4 |

| Activation Barrier (kcal/mol) | 0.5 | 1.0 |

This table illustrates the small energy differences and low activation barriers for the tautomerization of a substituted 3-hydroxy-3-pyrroline-2-one, as determined by DFT calculations. The values indicate a rapid equilibrium between tautomers.

The analysis of energy landscapes provides a visual representation of the reaction progress, highlighting intermediates and transition states. The geometry of the transition state is particularly important as it determines the stereochemical outcome of the reaction. For reactions involving pyrrolidinones, the identification of transition state geometries allows for a rationalization of the observed product distribution. acs.org

For example, in the formation of pyrrolidines via intramolecular C-H amination, DFT calculations have been used to investigate the transition states of copper-catalyzed reactions. nih.gov These studies help in understanding how the catalyst and substrate structure influence the activation energy and, consequently, the reaction rate and selectivity.

Investigations of Kinetic versus Thermodynamic Control in Pyrrolidinone Derivatization

The derivatization of pyrrolidinones can often lead to multiple products, and the final product distribution is determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures, the product that is formed fastest (the kinetic product) will predominate. libretexts.orgmasterorganicchemistry.com This product corresponds to the reaction pathway with the lowest activation energy. wikipedia.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the most stable product (the thermodynamic product) will be the major component of the product mixture at equilibrium. libretexts.orgmasterorganicchemistry.com

In the context of pyrrolidinone chemistry, DFT calculations have shown that for certain reactions, such as the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, kinetic selectivity plays a more significant role than thermodynamic selectivity in the formation of the main product. nih.govbeilstein-journals.org This implies that the reaction is primarily governed by the rates of the competing pathways rather than the relative stabilities of the final products. nih.gov

Table 2: Conceptual Comparison of Kinetic and Thermodynamic Control

| Feature | Kinetic Control | Thermodynamic Control |

| Governing Factor | Rate of reaction | Stability of product |

| Favored Product | Product with the lowest activation energy | Most stable product |

| Reaction Conditions | Typically lower temperatures, irreversible conditions | Typically higher temperatures, reversible conditions |

| Product Distribution | Reflects the relative rates of formation | Reflects the relative thermodynamic stabilities |

Role of Intramolecular Hydrogen Bonding in Reaction Selectivity

Intramolecular hydrogen bonding can play a crucial role in determining the conformation of molecules and influencing the selectivity of their reactions. nih.govmdpi.com In substituted pyrrolidinones, the presence of functional groups capable of forming hydrogen bonds, such as an amino group and a carbonyl group, can pre-organize the molecule into a specific conformation, thereby directing the approach of a reactant to a particular site.

For instance, in some 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives, the enamine form is stabilized by an intramolecular hydrogen bond. nih.gov This hydrogen bond can influence the reactivity of the molecule by affecting the electron density at different positions and by sterically shielding one face of the molecule. X-ray diffraction studies on related compounds have confirmed the presence of such intramolecular hydrogen bonds. mdpi.com Quantum-chemical calculations can also be used to investigate the strength and geometry of these hydrogen bonds. nih.gov

The formation of intramolecular hydrogen bonds can lead to a more rigid molecular structure, which in turn can enhance reaction selectivity by favoring a specific reaction pathway. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 4 Methylamino Pyrrolidin 2 One and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed map of the molecular framework of 1-Methyl-4-(methylamino)pyrrolidin-2-one and its analogs can be constructed.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide initial, crucial information about the chemical environment of each type of proton and carbon atom within the molecule. For a compound like this compound, specific chemical shifts in the ¹H and ¹³C spectra would be expected for the N-methyl groups, the pyrrolidinone ring protons and carbons, and the methylamino substituent. While specific experimental data for this compound is not publicly available, data for analogous structures such as 4-amino-1-methylpyrrolidin-2-one (B3021762) can provide insight into the expected spectral regions. chemicalbook.com For instance, the ¹H NMR spectrum of 4-amino-1-methylpyrrolidin-2-one confirms the presence of protons in different chemical environments within the molecule. chemicalbook.com

To definitively assign these resonances and establish connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the pyrrolidinone ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom's chemical shift based on its attached proton's signal. youtube.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for identifying quaternary carbons (like the carbonyl carbon C=O) and piecing together the entire molecular skeleton by connecting different spin systems. youtube.comnih.gov

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, complementing the information from other spectra.

The following table illustrates the kind of data that would be obtained from 1D and 2D NMR analysis of this compound. Note that these are predicted values based on known chemical shift ranges for similar functional groups and are not from experimental data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| N1-CH ₃ | ~2.8 | ~30 | C2, C5 |

| C2=O | - | ~175 | H3, H5, N1-CH₃ |

| C3-H ₂ | ~2.4 | ~35 | C2, C4, C5 |

| C4-H | ~3.5 | ~55 | C3, C5, N-CH₃ (amino) |

| C5-H ₂ | ~3.2 | ~45 | C2, C3, C4, N1-CH₃ |

| N4-H | ~1.5 (broad) | - | C4, N4-CH₃ |

| N4-CH ₃ | ~2.4 | ~33 | C4 |

The pyrrolidinone ring is not planar and can adopt various conformations, often an envelope or twist form. NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOE) in 2D NOESY or ROESY experiments, can provide information about the spatial proximity of atoms. This data is crucial for determining the relative stereochemistry at chiral centers, such as the C4 position. For instance, in related β-proline oligopeptides, NOESY and ROESY spectra have been used to determine the relative configurations and conformational preferences of the pyrrolidine (B122466) rings. chemicalbook.com The conformation of the five-membered ring and the pseudo-axial or pseudo-equatorial orientation of substituents can be inferred from the magnitude of proton-proton coupling constants (³JHH) and NOE data. chemicalbook.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

For a compound like this compound, a successful single-crystal X-ray diffraction study would yield a detailed model of its solid-state conformation. While specific data for this compound is not available, studies on related molecules, such as substituted pyrrolidine-2,5-diones and other heterocyclic compounds, demonstrate the power of this technique. researchgate.net The analysis would reveal the precise puckering of the pyrrolidinone ring and the orientation of the methylamino substituent. The crystal packing describes how individual molecules arrange themselves in the unit cell, which is influenced by intermolecular forces. For example, in the crystal structure of some cathinone (B1664624) derivatives, the molecules are found to crystallize in monoclinic space groups. nih.gov

Below is a hypothetical data table representing the type of information that would be obtained from a single-crystal X-ray diffraction experiment on this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845 |

| Z (molecules/unit cell) | 4 |

| C2-O1 Bond Length (Å) | 1.23 |

| C4-N2 Bond Length (Å) | 1.47 |

| Pyrrolidine Ring Conformation | Envelope |

The presence of a secondary amine (N-H) and a carbonyl group (C=O) in this compound makes it a prime candidate for forming intermolecular hydrogen bonds. nih.gov Specifically, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions play a crucial role in stabilizing the crystal lattice. mdpi.com The analysis of the crystal structure would reveal the geometry of these hydrogen bonds, including donor-acceptor distances and angles, which dictate the supramolecular architecture of the compound in the solid state. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular weight of this compound is 128.17 g/mol . sigmaaldrich.comsigmaaldrich.com

Upon ionization in a mass spectrometer, the molecule forms a molecular ion (M⁺˙), which can then break down into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of a methyl radical or other alkyl fragments from the pyrrolidinone ring.

Amide Fragmentation: The pyrrolidinone ring itself, being a cyclic amide, can undergo characteristic cleavages, such as the loss of CO.

Loss of the Amino Group: Cleavage of the bond between the C4 of the ring and the methylamino group is also a plausible fragmentation route.

A study on the fragmentation of ketamine analogues, which also contain amino and keto functionalities, showed characteristic losses of functional groups and ring cleavages that aid in their identification. nih.gov The analysis of the mass-to-charge ratios (m/z) of the fragments of this compound would provide strong evidence for its proposed structure.

A hypothetical fragmentation table for this compound is presented below.

| m/z Value | Proposed Fragment Identity |

| 128 | [M]⁺˙ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 100 | [M - CO]⁺˙ |

| 84 | [M - (CH₃)₂N]⁺ |

| 57 | [C₃H₅N]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental formula of an unknown compound with high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique elemental composition, significantly narrowing down the possibilities for a molecule's identity.

For 1-methyl-4-(methylaminomethyl)pyrrolidin-2-one (C_7H_{14}N_2O), the expected exact mass of the protonated molecule, [M+H]^+, can be calculated and compared with the experimental value obtained from HRMS. The high mass accuracy, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental formula. This technique is crucial for distinguishing between isomers and compounds with similar nominal masses.

Table 1: Theoretical HRMS Data for [C_7H_{14}N_2O+H]^+.

| Ion Formula | Monoisotopic Mass (Da) |

|---|

The use of advanced ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector is standard practice for obtaining such precise data for pyrrolidinone derivatives.

Fragmentation Pathways in Pyrrolidinone Derivatives

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide invaluable structural information. The fragmentation pattern of 1-methyl-4-(methylaminomethyl)pyrrolidin-2-one would be characteristic of its pyrrolidinone core and the attached side chain.

Based on studies of related α-pyrrolidinophenone and N-alkylated cathinone derivatives, several key fragmentation pathways can be predicted. sigmaaldrich.comsigmaaldrich.com The initial fragmentation often involves the cleavage of the bond alpha to the carbonyl group or the pyrrolidine ring nitrogen.

Common fragmentation pathways for pyrrolidinone-containing structures include:

Loss of the side chain: Cleavage of the C-C bond connecting the methylamino-methyl group to the pyrrolidine ring is a likely fragmentation pathway.

Ring opening: The pyrrolidinone ring can undergo cleavage, leading to characteristic fragment ions.

Cleavage adjacent to the amine: The C-N bond in the methylamino group can also cleave, resulting in the loss of a methylamine (B109427) radical or related fragments.

The study of these fragmentation pathways, often aided by isotopic labeling and multi-stage mass spectrometry (MS^n), is essential for the detailed structural elucidation of novel pyrrolidinone derivatives. sigmaaldrich.com

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 1-Methyl-4-(methylaminomethyl)pyrrolidin-2-one.

| m/z (Predicted) | Possible Fragment Structure/Loss |

|---|---|

| 112 | [M - CH_3NH]^•+ or [M - CH_2NH_2]^+ |

| 99 | [M - CH_2NHCH_3]^+ |

| 84 | Pyrrolidinone ring fragment |

| 57 | [CH_2NHCH_3]^+ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a non-destructive technique that provides information about the functional groups present in a molecule. nih.gov Each functional group has a characteristic set of vibrational modes that absorb infrared light or scatter Raman light at specific frequencies.

For 1-methyl-4-(methylaminomethyl)pyrrolidin-2-one, the key functional groups are the tertiary amide (lactam), the secondary amine, and the alkyl groups.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the lactam ring, typically in the region of 1650-1700 cm⁻¹. The N-H bending vibration of the secondary amine would likely appear around 1550-1650 cm⁻¹, while the N-H stretching vibration would be a weaker band in the 3300-3500 cm⁻¹ region. C-N stretching vibrations for both the amide and the amine would be found in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch of the lactam is also observable in the Raman spectrum. The symmetric C-N-C stretching vibrations of the pyrrolidine ring and the side chain would be expected to give rise to distinct Raman signals. The non-polar C-H bonds of the methyl and methylene (B1212753) groups will show strong signals in the 2800-3000 cm⁻¹ region.

Table 3: Expected Vibrational Bands for 1-Methyl-4-(methylaminomethyl)pyrrolidin-2-one.

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (secondary amine) | 3300-3500 | FT-IR (weak), Raman |

| C-H Stretch (alkyl) | 2850-2960 | FT-IR, Raman (strong) |

| C=O Stretch (tertiary amide/lactam) | 1650-1700 | FT-IR (strong), Raman |

| N-H Bend (secondary amine) | 1550-1650 | FT-IR |

Integrated Analytical Approaches for Structural Confirmation

While each spectroscopic technique provides valuable pieces of the structural puzzle, a definitive confirmation of the structure of a novel compound like 1-methyl-4-(methylaminomethyl)pyrrolidin-2-one requires an integrated analytical approach. sigmaaldrich.com This involves combining the data from HRMS, MS/MS, FT-IR, and Raman spectroscopy, along with Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy (¹H and ¹³C) would provide detailed information about the carbon-hydrogen framework, including the number of different types of protons and carbons, their connectivity, and their spatial relationships. The integration of these diverse spectroscopic data sets allows for a comprehensive and unambiguous structural elucidation.

The process typically follows these steps:

Elemental Formula Determination: HRMS provides the high-accuracy mass, leading to the elemental formula.

Functional Group Identification: FT-IR and Raman spectra identify the key functional groups present (e.g., amide, amine).

Substructural Analysis: MS/MS fragmentation patterns reveal the connectivity of the different parts of the molecule.

Complete Structural Assembly and Stereochemistry: 1D and 2D NMR experiments establish the precise bonding arrangement and the relative stereochemistry of the molecule.

By correlating the data from all these techniques, a confident and complete picture of the molecular structure of 1-methyl-4-(methylaminomethyl)pyrrolidin-2-one can be achieved. nist.gov

Computational Chemistry and in Silico Studies on Methylamino Pyrrolidinone Systems

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. Through computational approaches, it is possible to model the distribution of electrons and predict sites susceptible to chemical reactions.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and mechanistic aspects of pyrrolidinone systems. For instance, DFT calculations have been used to explore the reaction mechanism between a 3-pyrrolin-2-one derivative and methylamine (B109427) to form a related compound, 4-(1-methylamino)ethylene-1,5-diphenylpyrrolidine-2,3-dione nih.gov. Such studies help in understanding reaction pathways, transition states, and the stability of different isomers. Theoretical results for related structures have shown that one tautomeric form can be more stable than another by a small energy margin, on the order of 0.4 to 1.3 kcal·mol⁻¹ nih.gov. These computational methods provide a foundational understanding of the molecule's stability and potential for chemical transformation.

In studies of similar heterocyclic systems, quantum chemical calculations at levels like HF/6-311G** and B3LYP/6-311G** are used to determine structure, atomic charges, and thermodynamic functions semanticscholar.org. These calculations can identify atoms with significant negative charges, such as sulfur and nitrogen atoms in thiosemicarbazides, suggesting they are potential sites for reacting with metallic ions, thereby making the compound a multidentate ligand semanticscholar.org.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability; a smaller gap suggests higher reactivity researchgate.net. The distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack. In conjugated systems, DFT is a common method for modeling orbital energies with moderate computational cost researchgate.net.

Charge distribution analysis identifies the localization of partial positive and negative charges within the molecule. This is critical for understanding intermolecular interactions, such as hydrogen bonding. In a related compound, 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione, the stereochemistry allows for an intramolecular N–H···O hydrogen bond, which stabilizes the molecule's conformation beilstein-journals.org. The distribution of charges, calculated through methods like Natural Bond Orbital (NBO) analysis, provides a quantitative measure of electron density on each atom, further clarifying the molecule's reactivity profile and interaction potential semanticscholar.org.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the constant motion of atoms over time nih.gov. These simulations are invaluable for exploring the different shapes (conformations) a molecule can adopt and understanding how it interacts with its environment, such as a biological target. By generating a trajectory—a three-dimensional movie of atomic motion—MD simulations offer insights that static models cannot provide nih.gov.

For pyrrolidin-2-one derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. In a study on potential acetylcholinesterase (AChE) inhibitors, MD simulations were carried out for 100 nanoseconds to confirm that the designed pyrrolidin-2-one compounds could form stable complexes with the enzyme researchgate.net. Similarly, MD simulations of pyrrolidine (B122466) derivatives targeting the Mcl-1 protein demonstrated the stability of the compounds in the target's binding site over a 100 ns trajectory nih.govbohrium.com. These simulations often analyze metrics like the root-mean-square deviation (RMSD) to quantify the stability of the complex over time mdpi.com.

Molecular recognition is the process by which molecules selectively bind to each other, a phenomenon central to nearly all biological processes nih.govnih.gov. MD simulations can elucidate the specific, dynamic interactions that govern this process, such as hydrogen bonds and van der Waals forces.

In silico studies on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones showed that these compounds act as ligands for inducible nitric oxide synthase (iNOS) nih.gov. Molecular docking, often complemented by MD simulations, revealed that the stability of the ligand-iNOS complexes is maintained by hydrogen bonds with specific amino acid residues (Cys200 and Ser242) as well as by van der Waals interactions nih.gov. For other pyrrolidine derivatives, docking studies identified key residues like Trp178, Arg371, and Tyr406 in the active site of influenza neuraminidase, with hydrogen bonds and electrostatic factors being the primary forces influencing the interaction nih.gov. MD simulations further support these findings by showing how these crucial interactions are maintained over time, confirming the stability of the molecular recognition event researchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds .

Three-dimensional QSAR (3D-QSAR) models relate the biological activity of molecules to their properties calculated in 3D space pharmacy180.com. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity mdpi.com.

Several 3D-QSAR studies have been conducted on pyrrolidine derivatives to guide the design of new inhibitors for various protein targets. researchgate.netnih.govbohrium.comnih.gov For a series of pyrrolidine derivatives designed as Mcl-1 inhibitors, CoMFA and CoMSIA models were developed that showed good stability and predictability nih.govbohrium.com. The contour maps generated from these models indicated which structural features contributed favorably to the inhibitory activity, leading to the design of new, more potent compounds nih.govbohrium.com. Similarly, a 3D-QSAR model for pyrrolidin-2-one derivatives targeting acetylcholinesterase was developed with high predictive power, which was then used to predict the activity of newly synthesized compounds researchgate.net. These models serve as crucial tools for understanding the structure-property relationships that govern the biological effects of methylamino-pyrrolidinone systems.

| Model Type | Target | Q² | R² | R²pred | Reference |

| CoMFA | Mcl-1 | 0.689 | 0.999 | 0.986 | nih.govbohrium.com |

| CoMSIA | Mcl-1 | 0.614 | 0.923 | 0.815 | nih.govbohrium.com |

| HQSAR | Mcl-1 | 0.603 | 0.662 | 0.743 | nih.govbohrium.com |

| Atom-based 3D-QSAR | Acetylcholinesterase | 0.8779 | 0.9639 | - | researchgate.net |

| 3D-QSAR | Neuraminidase | 0.560 - 0.611 | 0.731 - 0.830 | 0.649 - 0.856 | nih.gov |

Q²: Cross-validated correlation coefficient; R²: Non-cross-validated correlation coefficient; R²pred: Predictive correlation coefficient for the external test set.

Molecular Docking Studies for Predictive Binding Assessment

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for assessing the binding affinity and interaction of potential drug candidates with biological targets like enzymes and receptors. While no specific docking studies for 1-Methyl-4-(methylamino)pyrrolidin-2-one were found, research on related pyrrolidinone derivatives provides a framework for how such an analysis would be approached.

Ligand-Target Interactions with Enzymes and Receptors (e.g., iNOS, AChE)

Computational studies on related pyrrolidinone structures have explored their interactions with various enzymes. For instance, molecular docking analyses have been performed on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, which share a similar core structure, with the enzyme inducible nitric oxide synthase (iNOS). These studies show that the pyrrolidine core can act as a scaffold, positioning key functional groups to interact with amino acid residues in the enzyme's active site. The interactions typically involve hydrogen bonds and van der Waals forces, which stabilize the ligand-enzyme complex. For these related compounds, interactions with residues such as Cys200 and Ser242 in iNOS have been noted.

Docking studies on other classes of 2-pyrrolidinone (B116388) derivatives have been conducted against enzymes like Lipoxygenases (LOX). These studies also highlight the importance of the pyrrolidinone template in establishing the correct orientation within the binding site to allow for inhibitory activity. Although the specific targets of iNOS and Acetylcholinesterase (AChE) have not been documented for this compound itself, the principles of molecular docking suggest that its methylamino and carbonyl groups would be critical for forming directed interactions, such as hydrogen bonds, with the amino acid residues within the active sites of these or other enzymes.

Analysis of Binding Affinities and Molecular Recognition Features

Binding affinity, often quantified by the docking score or binding energy (e.g., in kcal/mol), is a critical output of molecular docking studies. It provides a numerical estimate of the strength of the interaction between a ligand and its target. For the related 4-(1-methylamino)ethylidene-pyrrolidine-2,3-dione derivatives, docking scores against iNOS have been calculated, with more negative values indicating stronger predicted binding. For example, derivatives of this class have shown binding affinities with docking scores ranging from -8.55 kcal/mol to -9.51 kcal/mol.

Molecular recognition features are the specific structural characteristics and chemical properties that govern these interactions. Key features include:

Hydrogen Bond Donors and Acceptors: The secondary amine (N-H) in the methylamino group and the carbonyl oxygen (C=O) of the pyrrolidinone ring are primary sites for hydrogen bonding.

Hydrophobic Regions: The methyl groups and parts of the pyrrolidine ring can engage in hydrophobic interactions with nonpolar residues in the target's binding pocket.

The table below conceptualizes the type of data generated from such docking studies, based on findings for analogous compounds.

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for iNOS) |

| Pyrrolidine-2,3-dione (B1313883) Derivatives | iNOS | -8.5 to -9.5 | Cys200, Ser242 |

| 2-Pyrrolidinone Derivatives | LOX | Not specified | Not specified |

This table is illustrative and based on data for structurally related compounds, not this compound.

Theoretical Insights into Tautomerism and Isomerization

Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For molecules containing both amine and carbonyl functional groups, amino-imino and keto-enol tautomerism are possibilities.

Theoretical studies using computational methods can predict the relative stability of different tautomers in various environments (gas phase or in solution). While specific theoretical studies on the tautomerism of this compound are not available, NMR studies on the closely related structural isomer, 2-(methylamino)pyrrolidin-5-one, have shown that it exists predominantly as the amino tautomer rather than the imino form. This suggests that the equilibrium favors the structure where the proton resides on the nitrogen atom, and a double bond is not formed between the carbon and the exocyclic nitrogen.

Chemical Transformations and Derivatization Strategies for this compound

The synthetic versatility of the pyrrolidinone scaffold, a privileged structure in medicinal chemistry, allows for a wide range of chemical transformations. For this compound, these derivatization strategies can be broadly categorized by the reactive site: the pyrrolidinone core itself, the exocyclic methylamino moiety, or the entire molecule as a building block for more complex systems.

Role As Intermediates and Precursors in Chemical Synthesis

Building Blocks for Complex Organic Molecules

Organic building blocks are relatively small molecules that serve as the foundational units for constructing larger, more complex organic compounds. boronmolecular.comsigmaaldrich.com These building blocks are characterized by the presence of specific functional groups that enable their assembly into a diverse range of molecular structures. boronmolecular.com The pyrrolidine (B122466) scaffold, in particular, is prized in drug discovery for its ability to explore three-dimensional space due to its non-planar, puckered nature. nih.gov

Substituted pyrrolidinones, such as 1-Methyl-4-(methylamino)pyrrolidin-2-one, are valuable as building blocks because they offer a combination of a cyclic core with appended functional groups that can be readily modified. The N-methyl group and the methylamino substituent at the 4-position provide reactive sites for further chemical transformations. These features allow for the systematic elaboration of the molecule, leading to the synthesis of a wide variety of more complex structures with potential applications in pharmaceuticals and materials science. boronmolecular.com The synthesis of analogs of pyrovalerone, a monoamine uptake inhibitor, for example, demonstrates how the pyrrolidinone core can be systematically modified to create a family of potent inhibitors of the dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov

The general synthetic route to many pyrrolidinone analogs is a well-established process, often starting from readily available precursors. nih.gov This accessibility, combined with the functional handles present on molecules like this compound, makes them attractive starting points for the synthesis of novel compounds.

Intermediates in Biosynthetic Pathways

In nature, the pyrrolidine ring is a key structural component of numerous alkaloids, which are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.gov The biosynthesis of these complex molecules often proceeds through a series of smaller, intermediate compounds. While direct evidence for the natural occurrence of this compound is not prominent, its structural components are closely related to known intermediates in major alkaloid biosynthetic pathways.

The biosynthesis of tropane (B1204802) alkaloids, a class of compounds that includes medicinally important substances, prominently features pyrrolidine-based intermediates. nih.gov A key precursor in this pathway is the N-methyl-Δ¹-pyrrolinium cation. nih.gov This cation is a reactive species that undergoes condensation reactions to form the characteristic bicyclic tropane ring system.

Research on the biosynthesis of these alkaloids in plants like Atropa belladonna (Deadly Nightshade) has revealed the intricate network of reactions involved. nih.gov When the activity of certain enzymes in this pathway is altered, the flow of metabolites can be redirected, leading to the accumulation of different types of alkaloids. nih.gov This highlights the central role of pyrrolidine intermediates in determining the final alkaloid profile of the plant.

Hygrine, a simpler pyrrolidine alkaloid, is also a known constituent of some plants and is considered a precursor in the biosynthesis of more complex alkaloids. Its structure, featuring a methylated nitrogen and a side chain at the 2-position of the pyrrolidine ring, shares similarities with the broader class of pyrrolidinone precursors.

The construction of the pyrrolidine ring and its subsequent modification in biosynthetic pathways are catalyzed by specific enzymes. Among these, pyrrolidine ketide synthases (PyKS) play a crucial role. nih.gov PyKS are noncanonical type III polyketide synthases that catalyze a key decarboxylative condensation step necessary for the formation of the tropane skeleton. nih.gov

Studies involving the disruption of the gene encoding for PyKS in Atropa belladonna have demonstrated a significant reduction in the accumulation of tropane alkaloids. nih.govoup.com This underscores the importance of this enzyme in the biosynthetic pathway. The manipulation of such enzymes offers a potential strategy for metabolically engineering plants to produce specific, desired alkaloids.

Furthermore, multi-enzyme cascade systems are being developed for the efficient production of pyrrolidone from precursors like L-glutamate. nih.govresearchgate.netasm.org These enzymatic processes can achieve high conversion rates and represent a more environmentally friendly approach to the synthesis of pyrrolidinone-based compounds compared to traditional chemical methods. researchgate.net

Scaffold for Combinatorial Library Generation

The pyrrolidine ring is a highly valued scaffold in combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules in a short period. nih.govnih.gov The goal of combinatorial chemistry is to explore a wide range of chemical space to identify compounds with desired biological activities. acs.orgacs.org

The advantages of using the pyrrolidinone scaffold in drug design include its conformational flexibility, which can be controlled by the choice and placement of substituents. nih.govresearchgate.net This allows for the fine-tuning of the molecule's shape and its interaction with biological targets. nih.gov

The synthesis of combinatorial libraries based on the pyrrolidine scaffold often involves a "split synthesis" approach, where a solid support is divided into portions, and each portion is treated with a different reagent. nih.gov This method allows for the rapid generation of a large diversity of compounds. The functional groups on a molecule like this compound would make it a suitable starting point for such a synthetic strategy, allowing for diversification at multiple points on the pyrrolidinone core. The synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones is an example of how the pyrrolidinone scaffold can be used to generate a series of compounds with potential anti-inflammatory activity. nih.gov

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-(methylamino)pyrrolidin-2-one, and how are reaction conditions optimized?

The compound is synthesized via a two-step process:

- Step 1 : Reacting γ-butyrolactone with methylamine to form 4-hydroxy-N-methylbutyramide.

- Step 2 : Dehydration of the intermediate under controlled conditions (250°C, ~6 MPa pressure) to yield the final product. Optimization involves adjusting the molar ratio of reactants (e.g., γ-butyrolactone:methylamine = 1:1.15) and using tubular reactors for continuous processing. Distillation under reduced pressure ensures purity .

Q. How can key physicochemical properties (e.g., pKa, solubility) of this compound be experimentally determined?

- pKa : Potentiometric titration in dimethylsulfoxide (DMSO) or aqueous buffers, validated against computational electrostatic potential (ESP) calculations on nitrogen atoms .

- Solubility : Use shake-flask method with HPLC-UV quantification across solvents (e.g., water, ethanol, n-hexane).

- Thermal Properties : Differential scanning calorimetry (DSC) for melting point and thermogravimetric analysis (TGA) for thermal stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation exposure.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. What methodologies are effective for enantiomeric separation of 4C-substituted pyrrolidin-2-one derivatives?

Chiral stationary phases (CSPs) like cellulose tris(3,5-dichlorophenylcarbamate) are optimal.

- Mobile Phase : Ethanol/n-hexane mixtures (e.g., 80:20 v/v).

- Chromatographic Conditions : Flow rate 1 mL/min, UV detection at 254 nm. Validate resolution using polarimetric or circular dichroism detectors .

Q. How can researchers evaluate the inhibitory activity of this compound against phosphodiesterases (PDEs)?

- Enzyme Assays : Use recombinant PDE3/PDE4 isoforms with cAMP/cGMP substrates. Measure hydrolysis rates via fluorescence (e.g., IMAP® kit) or radioisotopic methods (³H-labeled nucleotides).

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with IBMX as a positive control. Data from W. Zhu et al. (1998) show PDE3/4 dominance in cellular models .

Q. What structural modifications enhance α-adrenergic receptor affinity in pyrrolidin-2-one derivatives?

- Substituent Analysis : Introduce methyl or ethyl groups at the 4-position to improve lipophilicity.

- Assays : Radioligand binding (³H-prazosin for α₁, ³H-yohimbine for α₂) in rat brain membranes. Ki values <100 nM indicate high affinity, as seen in non-selective agonists like 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one .

Q. Which analytical techniques are suitable for detecting impurities in synthetic batches?

- HPLC-UV/MS : Use C18 columns (e.g., 150 mm × 4.6 mm, 5 µm) with gradient elution (0.1% formic acid in acetonitrile/water).

- Impurity Profiling : Reference standards for byproducts (e.g., unreacted γ-butyrolactone or methylamine adducts). Limit of detection (LOD) ≤0.1% .

Q. How is optical purity validated for chiral pyrrolidin-2-one derivatives in drug development?

- Chiral HPLC : Use immobilized amylose-based CSPs (Chiralpak IA-3).

- Validation Parameters : Retention factor (k > 2), selectivity (α > 1.5), and resolution (Rs > 2.0). Compare retention times with enantiomerically pure standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.